molecular formula C16H13FN2O2 B2637120 N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 1333784-20-5

N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2637120
M. Wt: 284.29
InChI Key: GVLGXBQQWLOSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide is a chemical compound that belongs to the class of carboxamide derivatives. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide is not fully understood. However, it has been proposed that it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with certain proteins or nucleic acids, leading to changes in their structure or function.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide have not been extensively studied. However, it has been reported to exhibit inhibitory activity against certain enzymes, as mentioned earlier. Additionally, it has been shown to be relatively non-toxic in certain cell lines, suggesting that it may have potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide is its unique chemical structure, which may allow it to interact with certain biological targets in a specific manner. Additionally, it has been reported to be relatively non-toxic in certain cell lines, making it a potentially useful tool for studying certain biological processes. However, one of the limitations of this compound is its limited availability, which may make it difficult to obtain for certain experiments.

Future Directions

There are several potential future directions for research involving N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide. One possible direction is to further investigate its potential as a therapeutic agent, particularly in the treatment of cancer. Additionally, it may be useful to explore its potential as a fluorescent probe for imaging certain biological processes. Finally, further studies may be needed to fully understand its mechanism of action and potential interactions with biological targets.

Synthesis Methods

The synthesis of N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide involves the reaction of 3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against certain enzymes such as tyrosine kinase, which are involved in the growth and proliferation of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for imaging certain biological processes.

properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-4-(4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-13-5-2-11(3-6-13)12-4-7-14(15(17)10-12)16(20)19-9-8-18/h2-7,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGXBQQWLOSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)NCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide

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